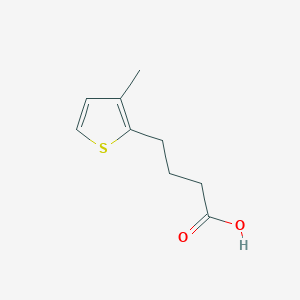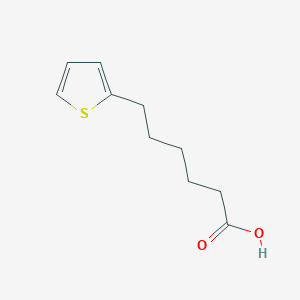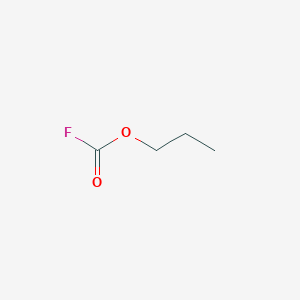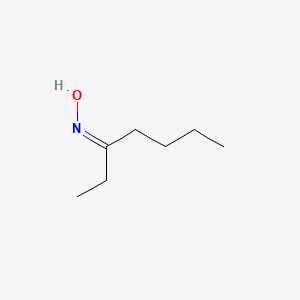
N-phenylacetohydrazide
概要
説明
N-phenylacetohydrazide: is an organic compound with the molecular formula C8H10N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a phenylacetyl group
生化学分析
Biochemical Properties
N-Phenylacetohydrazide plays a significant role in biochemical reactions, particularly in the determination of carbonyl compounds . It interacts with these compounds through its acetylhydrazide functional group, forming a hydrazone with the carbonyl compound .
Cellular Effects
It is known that it can interact with various types of cells and cellular processes due to its ability to react with carbonyl compounds .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with carbonyl compounds. It forms a hydrazone with the carbonyl compound, which can then be detected and quantified .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the hydrazone that it forms with carbonyl compounds
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonyl compounds. It reacts with these compounds to form a hydrazone, which can then be detected and quantified .
準備方法
Synthetic Routes and Reaction Conditions: N-phenylacetohydrazide can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5NHNH2+CH3COCl→C6H5NHNHCOCH3+HCl
Another method involves the reaction of phenylhydrazine with acetic anhydride:
C6H5NHNH2+(CH3CO)2O→C6H5NHNHCOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: N-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylacetohydrazone.
Reduction: It can be reduced to form N-phenylacetohydrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-phenylacetohydrazone.
Reduction: N-phenylacetohydrazine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
N-phenylacetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of N-phenylacetohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.
類似化合物との比較
N-phenylhydrazine: Similar structure but lacks the acetyl group.
N-acetylhydrazine: Similar structure but lacks the phenyl group.
Phenylhydrazone: Formed by the oxidation of N-phenylacetohydrazide.
Uniqueness: this compound is unique due to the presence of both the phenyl and acetyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
特性
IUPAC Name |
N-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIQJVANYZMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311469 | |
| Record name | N-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-41-8 | |
| Record name | NSC243609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


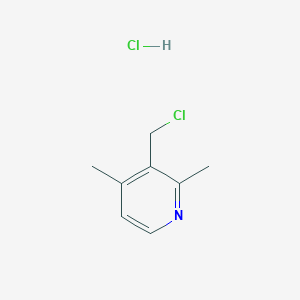

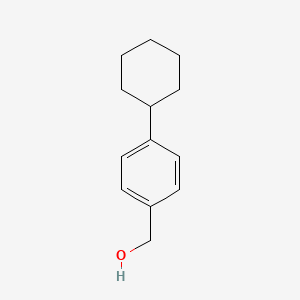

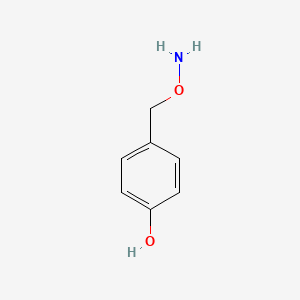

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
